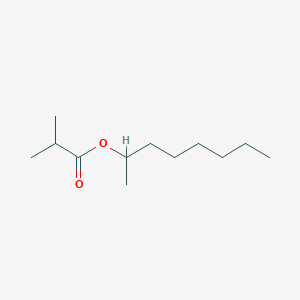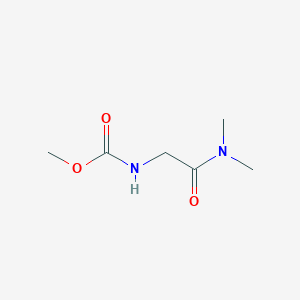
N~2~-(Methoxycarbonyl)-N,N-dimethylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(Methoxycarbonyl)-N,N-dimethylglycinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom of a glycinamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2-(Methoxycarbonyl)-N,N-dimethylglycinamide typically involves the reaction of glycine derivatives with methoxycarbonylating agents. One common method is the reaction of N,N-dimethylglycine with methyl chloroformate under basic conditions. The reaction proceeds as follows:
N,N-dimethylglycine+Methyl chloroformate→N 2 -(Methoxycarbonyl)-N,N-dimethylglycinamide+HCl
Industrial Production Methods: In an industrial setting, the production of N2-(Methoxycarbonyl)-N,N-dimethylglycinamide can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: N2-(Methoxycarbonyl)-N,N-dimethylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield N,N-dimethylglycine and methanol.
Substitution: It can participate in nucleophilic substitution reactions where the methoxycarbonyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Hydrolysis: N,N-dimethylglycine and methanol.
Substitution: Various substituted glycinamides.
Oxidation: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
N~2~-(Methoxycarbonyl)-N,N-dimethylglycinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N2-(Methoxycarbonyl)-N,N-dimethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with active site residues. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylglycinamide: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.
Methoxycarbonylglycine: Contains a methoxycarbonyl group but lacks the dimethylamino functionality.
Uniqueness: N2-(Methoxycarbonyl)-N,N-dimethylglycinamide is unique due to the presence of both the methoxycarbonyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
84004-73-9 |
|---|---|
Molekularformel |
C6H12N2O3 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
methyl N-[2-(dimethylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)5(9)4-7-6(10)11-3/h4H2,1-3H3,(H,7,10) |
InChI-Schlüssel |
GVJXGKLGFONDEA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CNC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


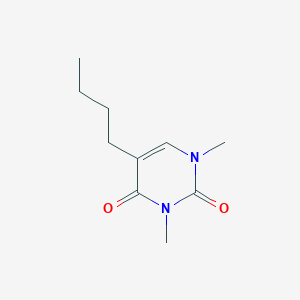


![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)
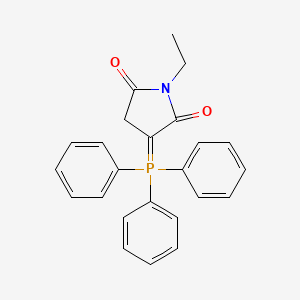
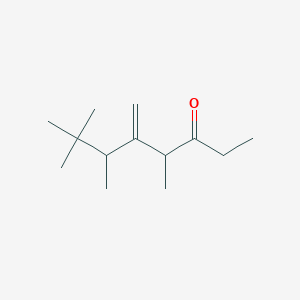


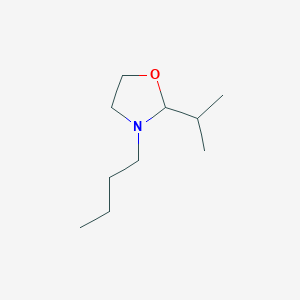

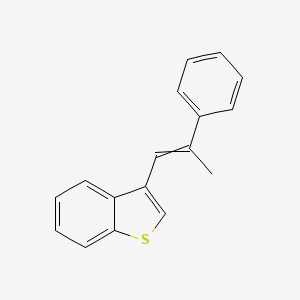
![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
